D-Psicose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

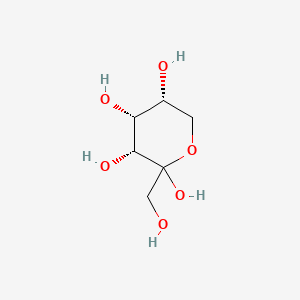

D-Psicose, also known as D-allulose, is a rare monosaccharide that is a C-3 epimer of D-fructose. It is naturally found in small quantities in certain fruits and foods. This compound has gained significant attention due to its low-calorie content and potential health benefits, making it an attractive alternative to traditional sugars.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Psicose can be synthesized through the enzymatic isomerization of D-fructose using this compound 3-epimerase. This enzyme catalyzes the conversion of D-fructose to this compound under optimal conditions, typically at a pH of 7.5 and a temperature of 55°C with the addition of manganese ions as a cofactor .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant this compound 3-epimerase expressed in microorganisms such as Escherichia coli. The process includes the fermentation of these engineered microorganisms, followed by purification steps to obtain high-purity this compound . Another method involves the use of isomerase or enzyme combinations derived from various bacteria, which offer good yield and stability .

Chemical Reactions Analysis

Types of Reactions: D-Psicose undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding acids.

Reduction: It can be reduced to form sugar alcohols.

Substitution: Various substitution reactions can occur, especially in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Acidic or basic catalysts are often employed depending on the desired substitution.

Major Products:

Oxidation: Produces this compound acids.

Reduction: Produces this compound alcohols.

Substitution: Produces various substituted derivatives of this compound.

Scientific Research Applications

D-Psicose has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various chemical compounds.

Biology: Studied for its effects on metabolic pathways and its potential as a low-calorie sweetener.

Medicine: Investigated for its potential to reduce blood glucose levels and its antioxidant properties.

Mechanism of Action

D-Psicose exerts its effects primarily through its interaction with metabolic enzymes and pathways. It inhibits hepatic lipogenic enzymes and intestinal alpha-glycosidase, which helps in reducing body fat accumulation and blood glucose levels . Additionally, this compound has been shown to scavenge reactive oxygen species, providing antioxidant benefits .

Comparison with Similar Compounds

D-Tagatose: Another rare sugar with similar low-calorie properties.

D-Allose: Known for its potential health benefits and low-calorie content.

Xylitol: A sugar alcohol used as a low-calorie sweetener.

Uniqueness of D-Psicose: this compound is unique due to its specific inhibition of hepatic lipogenic enzymes and its ability to reduce blood glucose levels without being metabolized for energy . Unlike other similar compounds, this compound is poorly absorbed in the digestive tract, leading to minimal caloric contribution .

Properties

CAS No. |

23140-52-5 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 |

InChI Key |

LKDRXBCSQODPBY-JDJSBBGDSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.